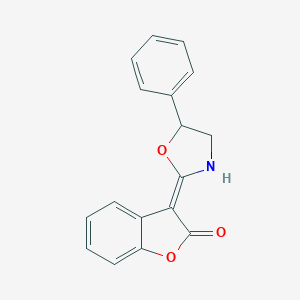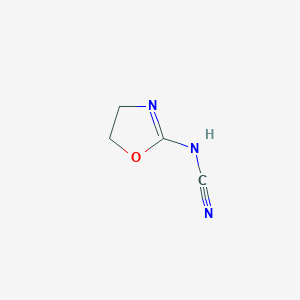![molecular formula C15H24N2O2S B230544 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B230544.png)
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine, also known as PIPES, is a chemical compound that is commonly used in scientific research. PIPES is a zwitterionic buffer that is used to maintain a constant pH in biological experiments. It is a highly soluble compound that is stable over a wide range of temperatures and pH levels.
Applications De Recherche Scientifique
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is widely used as a buffer in biological experiments. It is commonly used in cell culture media, protein purification, and enzyme assays. 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is also used in electrophysiology experiments to maintain a constant pH in the recording chamber. In addition, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is used in the preparation of liposomes and in the study of membrane transport.
Mécanisme D'action
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine acts as a zwitterionic buffer that maintains a constant pH in biological experiments. It is able to do this because it has both acidic and basic functional groups that can accept or donate protons depending on the pH of the environment. 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has a pKa of 7.5, which means that it is most effective at buffering solutions at a pH of 6.5 to 8.5.
Biochemical and Physiological Effects:
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to use in biological experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine as a buffer in biological experiments are its high solubility, stability over a wide range of temperatures and pH levels, and non-toxicity. However, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is not effective at buffering solutions at pH levels below 6.5 or above 8.5. In addition, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has a tendency to form complexes with metal ions, which can interfere with certain experiments.
Orientations Futures
There are several future directions for the use of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine in scientific research. One area of interest is the development of new 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine derivatives that are more effective at buffering solutions at extreme pH levels. Another area of interest is the use of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine in the study of membrane transport and drug delivery systems. Finally, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine may have potential applications in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine involves the reaction between piperazine and isopropylphenylsulfonyl chloride. The reaction takes place in the presence of an organic solvent, such as dichloromethane or chloroform. The reaction mixture is then washed with water and dried over anhydrous magnesium sulfate. The resulting product is a white crystalline powder that is highly soluble in water.
Propriétés
Formule moléculaire |
C15H24N2O2S |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-ethyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O2S/c1-4-16-9-11-17(12-10-16)20(18,19)15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3 |
Clé InChI |
KNJCCWVWEVKIOM-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
SMILES canonique |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)

![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)
![2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)





